Cas no 5707-04-0 (Phenylselenyl Chloride)

Phenylselenyl Chloride (C6H5SeCl) is an organoselenium compound widely used as a versatile reagent in organic synthesis. It serves as an effective electrophilic selenium source for introducing phenylselenyl groups into substrates, enabling key transformations such as selenylation, cyclizations, and functional group manipulations. Its high reactivity and selectivity make it valuable in the synthesis of complex molecules, including pharmaceuticals and natural products. Phenylselenyl Chloride is particularly useful in radical reactions and as a precursor for other selenium-containing compounds. Proper handling is essential due to its moisture sensitivity and potential toxicity. It is typically stored under inert conditions to maintain stability.
Phenylselenyl Chloride structure
Phenylselenyl Chloride structure
Product name:Phenylselenyl Chloride
CAS No:5707-04-0
MF:C6H5ClSe
MW:191.516899824142
MDL:MFCD00000478
CID:85423
PubChem ID:21928

Phenylselenyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Phenylselenyl chloride
    • Benzeneselenyl chloride
    • Phenylselenenyl chloride
    • Phenylselenium chloride
    • Benzeneselenenyl chloride
    • phenyl selenohypochlorite
    • Phenylselenyl Chlori
    • Chloroselenobenzene
    • Phenyl hypochloroselenoite
    • PhSeCl
    • phenylselenenylchloride
    • Phenylselenyl chloride, 98%
    • chloroselanylbenzene
    • Phenylseleno chloride
    • phenylselanyl chloride
    • (chloroselanyl)benzene
    • Benzeneselenenylchloride
    • (phenylselanyl)chlorane
    • phenyl selenium chloride
    • EINECS 227-196-2
    • SCHEMBL29416
    • CHEMBL3335712
    • D78353
    • ?PHENYLSELENENYL CHLORIDE
    • WJCXADMLESSGRI-UHFFFAOYSA-
    • Selenium compound 2
    • Chlorophenylselenium; Phenylselenium chloride; Phenylselenium monochloride; Phenylselenyl chloride
    • CS-0017812
    • P1091
    • DTXSID00205679
    • InChI=1/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H
    • MFCD00000478
    • AKOS015840367
    • phenyl selenenyl chloride
    • BDBM50028968
    • EN300-131834
    • SY009957
    • selenohypochlorous acid phenyl ester
    • WJCXADMLESSGRI-UHFFFAOYSA-N
    • A831301
    • AMY18430
    • 5707-04-0
    • Z1255485131
    • NS00081865
    • Phenylselenyl Chloride
    • MDL: MFCD00000478
    • Inchi: 1S/C6H5ClSe/c7-8-6-4-2-1-3-5-6/h1-5H
    • InChI Key: WJCXADMLESSGRI-UHFFFAOYSA-N
    • SMILES: [Se](C1C([H])=C([H])C([H])=C([H])C=1[H])Cl
    • BRN: 1237091

Computed Properties

  • Exact Mass: 191.92400
  • Monoisotopic Mass: 191.9245
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 59.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Yellow crystals
  • Melting Point: 59.0 to 64.0 deg-C
  • Boiling Point: 95°C/6mmHg(lit.)
  • Flash Point: 120°C/20mm
  • Solubility: Soluble in methanol.
  • Stability/Shelf Life: Stable, but may be air or moisture sensitive. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 1.16990
  • Solubility: Not determined
  • Sensitiveness: Moisture Sensitive

Phenylselenyl Chloride Security Information

Phenylselenyl Chloride Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Phenylselenyl Chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P389A-1g
Phenylselenyl Chloride
5707-04-0 95%
1g
¥151.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1087634-25g
Benzeneselenyl chloride
5707-04-0 97%
25g
¥2315.00 2024-05-08
Enamine
EN300-131834-0.05g
(phenylselanyl)chlorane
5707-04-0 95%
0.05g
$19.0 2023-04-20
Enamine
EN300-131834-0.1g
(phenylselanyl)chlorane
5707-04-0 95%
0.1g
$27.0 2023-04-20
Enamine
EN300-131834-10.0g
(phenylselanyl)chlorane
5707-04-0 95%
10g
$489.0 2023-04-20
TRC
P336785-2500mg
Phenylselenyl Chloride
5707-04-0
2500mg
$293.00 2023-05-17
eNovation Chemicals LLC
D747142-25g
Phenylselenenyl Chloride
5707-04-0 98%
25g
$385 2023-05-17
BAI LING WEI Technology Co., Ltd.
136907-25G
Phenylselenenyl chloride, 95%
5707-04-0 95%
25G
¥ 1940 2022-04-26
Cooke Chemical
A6926112-5G
Phenylselenenyl Chloride
5707-04-0 >97.0%(T)
5g
RMB 511.20 2025-02-20
BAI LING WEI Technology Co., Ltd.
136907-100G
Phenylselenenyl chloride, 95%
5707-04-0 95%
100G
¥ 6948 2022-04-26

Phenylselenyl Chloride Related Literature

Additional information on Phenylselenyl Chloride

Phenylselenyl Chloride (CAS No. 5707-04-0): A Versatile Reagent in Organic Synthesis and Medicinal Chemistry

Phenylselenyl Chloride (CAS No. 5707-04-0) is a valuable reagent in the field of organic synthesis and medicinal chemistry. This compound, also known as phenylselenyl chloride or C6H5SeCl, is a colorless to pale yellow liquid with a distinctive odor. It is widely used in the synthesis of organoselenium compounds, which have found applications in various areas, including pharmaceuticals, materials science, and catalysis.

The chemical structure of Phenylselenyl Chloride consists of a phenyl group (C6H5) attached to a selenyl chloride (SeCl) moiety. The unique properties of selenium, which lie between those of sulfur and tellurium, make it an attractive element for organic synthesis. Selenium compounds often exhibit distinct reactivity patterns compared to their sulfur analogues, offering new opportunities for synthetic transformations.

In recent years, the use of Phenylselenyl Chloride has gained significant attention due to its versatility in forming various organoselenium compounds. These compounds are known for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties. For instance, studies have shown that certain organoselenium compounds can effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell signaling pathways.

The synthesis of organoselenium compounds using Phenylselenyl Chloride typically involves nucleophilic substitution reactions. The reagent readily reacts with a variety of nucleophiles, such as thiols, amines, and alcohols, to form the corresponding selenides. This reactivity makes it an essential tool in the development of new synthetic methodologies and the preparation of complex organic molecules.

One notable application of Phenylselenyl Chloride is in the synthesis of selenocysteine derivatives. Selenocysteine is an essential amino acid that plays a crucial role in the function of several enzymes and proteins. The ability to synthesize selenocysteine derivatives using Phenylselenyl Chloride has opened up new avenues for studying the biological functions of selenium-containing proteins and developing novel therapeutic agents.

In addition to its use in organic synthesis, Phenylselenyl Chloride has also been explored for its potential in catalysis. Selenium-based catalysts have shown promise in promoting various chemical reactions, such as oxidation and reduction processes. The unique electronic properties of selenium allow it to mediate these reactions with high efficiency and selectivity.

The safety and handling of Phenylselenyl Chloride are important considerations for researchers working with this compound. It is recommended to handle the reagent under inert conditions and to use appropriate personal protective equipment (PPE) to minimize exposure risks. Additionally, proper storage conditions should be maintained to ensure the stability and purity of the compound.

In conclusion, Phenylselenyl Chloride (CAS No. 5707-04-0) is a versatile reagent with a wide range of applications in organic synthesis and medicinal chemistry. Its unique properties and reactivity make it an indispensable tool for researchers working on the development of new materials and therapeutic agents. As research in this field continues to advance, the importance of Phenylselenyl Chloride is likely to grow further.

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